molecular formula C24H29N3O3S B2426352 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1049390-32-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2426352
CAS No.: 1049390-32-0
M. Wt: 439.57
InChI Key: PLODHRMJGDITIB-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a variety of functional groups, including an isoquinoline, pyrrole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through multi-step organic synthesis. One potential route involves:

  • Formation of the 3,4-dihydroisoquinoline intermediate through Pomeranz-Fritsch or Bischler-Napieralski reaction.

  • Introduction of the 1-methyl-1H-pyrrol-2-yl group via a suitable coupling reaction.

  • Formation of the benzenesulfonamide moiety by sulfonylation of a suitable amine precursor.

Industrial Production Methods

Industrial production may scale up these synthetic steps, utilizing catalytic methods and flow chemistry to enhance yields and efficiency. Purification typically involves crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The isoquinoline moiety can be oxidized to yield corresponding N-oxides.

  • Reduction: The nitro group in any precursor can be reduced to amines.

  • Substitution: The sulfonamide can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Peracids or hydrogen peroxide.

  • Reduction: Catalytic hydrogenation using palladium on carbon.

  • Substitution: Strong nucleophiles like amines or thiols under basic conditions.

Major Products Formed

  • Oxidation yields N-oxides.

  • Reduction leads to primary or secondary amines.

  • Substitution yields new sulfonamide derivatives.

Scientific Research Applications

This compound is of interest in various fields:

  • Chemistry: Used as a building block in synthetic organic chemistry.

  • Biology: Potential probe for enzyme activity studies.

  • Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

  • Industry: May serve as a precursor for the synthesis of complex pharmaceuticals.

Mechanism of Action

The biological activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide likely involves:

  • Molecular Targets: Enzymes involved in inflammation or cell proliferation.

  • Pathways: Inhibition of specific signaling pathways or modulation of receptor activity.

Comparison with Similar Compounds

Compared to other isoquinoline and pyrrole derivatives:

  • Unique Aspects: The combination of an isoquinoline and pyrrole with a sulfonamide makes it unique in its class, potentially offering a novel mode of action.

  • Similar Compounds: N-(2-(1,2-dihydroisoquinolin-2-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamides, pyrroloisoquinolines.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide certainly presents a fascinating area for further exploration in medicinal chemistry and beyond.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-18-15-21(30-3)10-11-24(18)31(28,29)25-16-23(22-9-6-13-26(22)2)27-14-12-19-7-4-5-8-20(19)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLODHRMJGDITIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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